4-Hydroxypyrimidine

Overview

Description

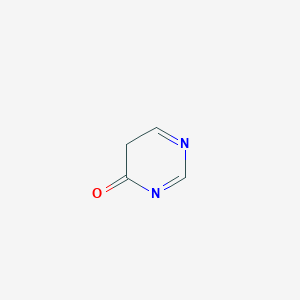

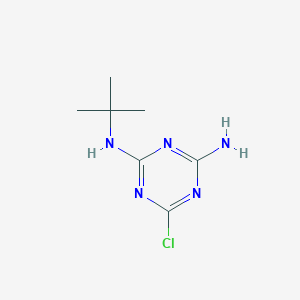

4-Hydroxypyrimidine, also known as 2,4-dihydroxypyrimidine, is a heterocyclic organic compound that contains a pyrimidine ring with two hydroxyl groups attached to it. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Gas-phase Tautomeric Equilibrium Studies

4-Hydroxypyrimidine (4HP) demonstrates interesting tautomeric equilibria in gas-phase studies. Research by Sánchez et al. (2007) examined the tautomeric equilibrium of 4HP with its ketonic forms, 4-pyrimidinone (4PO) and 6-pyrimidinone (6PO), using free jet absorption millimeterwave spectroscopy. They found 4PO to be more stable than 4HPcis by 2.0(9) kJ/mol (Sánchez et al., 2007).

Corrosion Inhibition

Research on 2,4-diamino-6-hydroxypyrimidine (2D6H) revealed its potential as a corrosion inhibitor for mild steel in acidic conditions. Yıldız (2018) demonstrated through various measurements that 2D6H effectively inhibits corrosion, following the Langmuir adsorption isotherm (Yıldız, 2018).

Immunostimulant Action

Ismagilova et al. (2000) explored the effects of 2-methyl-4-amino-6-hydroxypyrimidine (MAHP) on mice under extreme conditions, noting its pronounced immunostimulant action. This effect was attributed to the activation of immunocompetent cells (Ismagilova et al., 2000).

Synthesis and Activity of Derivatives

Recent research by Kuvaeva et al. (2022) focused on synthesizing a water-soluble form of a hydroxypyrimidine derivative, revealing its low toxicity and pronounced anti-inflammatory activity. This highlights the potential of hydroxypyrimidine derivatives in pharmaceuticals (Kuvaeva et al., 2022).

Inhibitor Scaffold for HIV Reverse Transcriptase

Tang et al. (2017) investigated 3-hydroxypyrimidine-2,4-dione as a versatile chemical core for designing HIV reverse transcriptase inhibitors. This study underlined the significant antiviral activity and biochemical RNase H inhibition of these derivatives (Tang et al., 2017).

Tautomeric Studies in Solid State

Hall et al. (2016) examined the keto-enol tautomerism of this compound derivatives, contributing to understanding their tautomeric behavior in solid-state environments (Hall et al., 2016).

sGC Stimulator for Cardiovascular Diseases

Research on this compound sGC stimulators like IWP-051 by Nakai et al. (2016) highlighted their potential in treating cardiovascular diseases. This study emphasized the favorable pharmacokinetic properties with once-daily dosing potential in humans (Nakai et al., 2016).

Aggregation-Induced Two-Photon Absorption

Liu et al. (2008) reported that the aggregation of V-shaped hydroxypyrimidine derivatives through intermolecular hydrogen bonding significantly enhances two-photon absorption and fluorescence, suggesting potential applications in materials science (Liu et al., 2008).

Mechanism of Action

Target of Action

4-Hydroxypyrimidine, also known as pyrimidin-4-ol, primarily targets the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . These enzymes are involved in the regulation of HIF, a transcription factor that plays a crucial role in the body’s response to low oxygen conditions (hypoxia) .

Mode of Action

This compound acts as an inhibitor of PHDs . By inhibiting these enzymes, it prevents the hydroxylation of prolyl-residues in the oxygen degradation domains (ODDs) of HIFα . This inhibition disrupts the normal degradation of HIFα via the ubiquitin-proteasome system, leading to an increase in HIF levels . As a result, the HIFα,β complex promotes the context-dependent transcription of specific gene sets .

Biochemical Pathways

The action of this compound affects the HIF pathway, which is involved in the body’s response to hypoxia . By inhibiting PHDs and increasing HIF levels, this compound can influence the transcription of genes that are involved in various physiological processes, such as erythropoiesis and angiogenesis .

Pharmacokinetics

The design and synthesis of pyrimidine derivatives aim to improve druglikeness and adme-tox properties .

Result of Action

The inhibition of PHDs by this compound leads to an increase in HIF levels . This can result in the transcription of specific gene sets, depending on the cellular context . For example, in the context of anaemia treatment, the increase in HIF levels can lead to an increase in erythropoietin, a hormone that stimulates the production of red blood cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the development of new pyrimidines as therapeutic agents often involves considerations of environmental factors to ensure optimal efficacy and stability .

Biochemical Analysis

Biochemical Properties

4-Hydroxypyrimidine plays a significant role in various biochemical reactions. It acts as an enzyme inhibitor, particularly inhibiting hypoxanthine(guanine) and xanthine phosphoribosyltransferases . These enzymes are involved in the purine salvage pathway, which is crucial for nucleotide synthesis and recycling. By inhibiting these enzymes, this compound can affect the availability of nucleotides, thereby influencing DNA and RNA synthesis.

Cellular Effects

This compound impacts various cellular processes. It has been shown to inhibit the production of nitric oxide (NO) in mouse peritoneal cells . This inhibition can affect cell signaling pathways, as NO is a critical signaling molecule involved in processes such as vasodilation and immune response. Additionally, this compound can influence gene expression and cellular metabolism by modulating the activity of enzymes and other proteins involved in these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of hypoxia-inducible factor (HIF) prolyl hydroxylases, leading to increased levels of HIF . HIF is a transcription factor that regulates the expression of genes involved in response to hypoxia. By inhibiting HIF prolyl hydroxylases, this compound stabilizes HIF, promoting the transcription of genes that help cells adapt to low oxygen conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it can inhibit mitochondrial oxidative phosphorylation and electron transport, leading to decreased cellular ATP levels . This inhibition can result in long-term effects on cellular function, including increased intestinal permeability and the formation of ulcers in animal models. The stability and degradation of this compound in laboratory conditions are crucial factors that influence its long-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can inhibit specific enzymes and pathways without causing significant toxicity. At higher doses, it can lead to adverse effects such as increased intestinal permeability and ulcer formation . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as proline hydroxylases, which are involved in the hydroxylation of proline residues in proteins . This interaction can affect the synthesis and stability of collagen and other proteins. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in amino acid and nucleotide metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with transporters involved in the uptake and efflux of small molecules, affecting its localization and accumulation . The distribution of this compound within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interaction with mitochondrial proteins can influence its localization to mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

5H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYQTWHRLVDYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC=NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51953-17-4 | |

| Record name | 3H-Pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051953174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-hydroxypyrimidine?

A1: this compound has a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol.

Q2: What are some key spectroscopic features of this compound?

A2: this compound can exist in different tautomeric forms, impacting its spectroscopic properties. The dominant form in many cases is 4(3H)-pyrimidinone. [] Techniques like nuclear magnetic resonance (NMR) spectroscopy [, , ], infrared (IR) spectroscopy [, , ], and mass spectrometry (MS) [, , ] are frequently employed for structural analysis and identification of this compound and its derivatives.

Q3: this compound exhibits tautomerism. What are the main tautomeric forms, and what influences their equilibrium?

A3: The main tautomeric forms are this compound and its ketonic forms, 4-pyrimidinone and 6-pyrimidinone. The equilibrium is influenced by factors such as solvent, temperature, and substituents. For example, the presence of an S-methyl group at position 2 does not significantly affect the equilibrium, while adding hydroxyl or thiol groups to the ring stabilizes the dioxo or oxo-thione forms. [] Computational studies using methods like nucleus-independent chemical shifts (NICS), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis have provided insights into the factors governing the tautomeric preference. []

Q4: How does the presence of a nitrogen atom in the ring influence the tautomeric equilibrium of this compound compared to 2-hydroxypyridine?

A4: Computational studies have shown that the introduction of a nitrogen atom into the ring of 2-hydroxypyridine, leading to this compound, shifts the equilibrium towards the ketonic form (4(3H)-pyrimidinone). This is attributed to a combination of factors including aromaticity changes, intramolecular hydrogen bonding, and electronic delocalization effects. []

Q5: Does this compound form complexes with metal ions? What structural features are important for this interaction?

A5: Yes, certain derivatives of this compound, particularly those with thiouracil moieties, readily form complexes with divalent metal ions like Cu2+, Cd2+, Pb2+, Ni2+, and Zn2+. [, ] The ability to tautomerize and form ionizable sulfhydryl groups is crucial for metal complexation. [] The stability of these complexes is influenced by the pKa values of the thiouracils, with complexes of 5,6-dimethyl-2-thiouracil (higher pKa) being more stable than those of 5-carboethoxy-2-thiouracil (lower pKa). []

Q6: Can you describe a synthetic route for producing this compound derivatives?

A6: One approach involves the condensation of 3-ethoxycarbonylcoumarin with thiourea, yielding 2-mercapto-4-hydroxypyrimidine[3,4-b]coumarin. This compound can be further alkylated to obtain various 2-alkylthio-4-hydroxypyrimidine[3,4-b]coumarins. [] Another method utilizes the cyclization of N-cyano-cyanoacetamide derivatives using anhydrous hydrogen chloride or bromide to yield the corresponding 2-halogenopyrimidines. []

Q7: How does the photo-Fries rearrangement apply to this compound derivatives?

A7: The photo-Fries rearrangement can be used to synthesize specific this compound derivatives. For instance, irradiating 2-dialkylamino-4-pyrimidinyl esters of alkyl or arylsulfonic acids can yield the corresponding 5-alkylsulfonyl or 5-arylsulfonyl-2-dialkylamino-4-hydroxypyrimidines, respectively. []

Q8: What are some known applications of this compound derivatives?

A8: Derivatives of this compound find applications in various fields. For instance, they have been explored as CXCR2 chemokine receptor antagonists for treating inflammatory diseases and cancer. [] Certain derivatives, like 6-amino-2-benzylthio-4-hydroxypyrimidine, show promise in this regard. Additionally, they have been investigated as potential anticancer agents and for their antioxidant properties. []

Q9: Are there any examples of this compound derivatives exhibiting biological activity?

A9: Yes, some this compound derivatives show promising biological activities. For example, a series of novel ethyl 2,6-bis(trifluoromethyl)-4-hydroxypyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their potential therapeutic applications. []

Q10: What is the role of xanthine oxidase in the metabolism of this compound derivatives?

A10: Xanthine oxidase plays a significant role in the metabolism of certain this compound derivatives. Studies have shown that it catalyzes the reduction of compounds like 2-nitrofluorene, a carcinogenic air pollutant, in the presence of this compound. [] This enzymatic activity has been linked to the detoxification of xenobiotics in biological systems.

Q11: How do this compound derivatives interact with xanthine oxidase?

A11: this compound and its analogues, such as 2-hydroxypyrimidine, can act as substrates for xanthine oxidoreductase. Kinetic studies using these compounds have provided insights into the mechanism of electron transfer within the enzyme. []

Q12: Are there any notable material properties or applications related to this compound and its derivatives?

A12: Yes, research has explored the potential of this compound-5-carbonitrile as a linker in the creation of a novel 2D metal-organic framework (MOF). This material exhibits interesting conductive capabilities and piezochromic properties, suggesting potential applications in pressure-based sensors. []

Q13: What is known about the environmental impact and degradation of this compound and its derivatives?

A13: While specific information on the environmental impact of this compound itself might be limited, studies on related pyrimidine derivatives, like pirimicarb, provide insights into their photodegradation pathways in water under natural and simulated sunlight. [] Understanding these degradation pathways can be crucial for assessing the environmental fate and potential risks associated with these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)